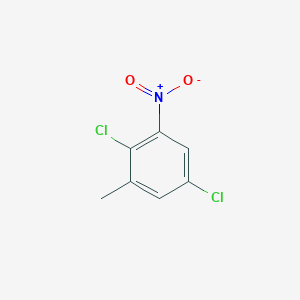

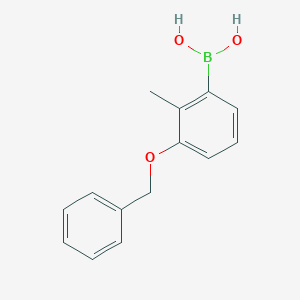

3-(Benzyloxy)-2-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions . The compound “3-(Benzyloxy)-2-methylphenylboronic acid” would likely have similar properties to other boronic acids.

Molecular Structure Analysis

The molecular structure of boronic acids typically involves a trigonal planar boron atom attached to an oxygen atom and two hydrogens. The “this compound” would have additional benzyl and methyl groups attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . They can also undergo condensation with compounds containing hydroxyl groups.Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature, and they have moderate to high melting points . They are generally stable compounds, but they can decompose if heated .科学的研究の応用

Organic Synthesis Applications

Phenylboronic acids, including derivatives similar to 3-(Benzyloxy)-2-methylphenylboronic acid, are extensively used in organic synthesis. They serve as crucial intermediates in cross-coupling reactions, such as the Suzuki–Miyaura coupling, enabling the formation of biaryls, an essential scaffold in many pharmaceuticals and organic materials. The reactivity of these compounds towards carbon dioxide also facilitates the synthesis of carboxylic acids, showcasing their versatility in creating functionalized organic molecules (Ukai et al., 2006).

Materials Science and Polymer Chemistry

In materials science, phenylboronic acid derivatives contribute to the development of advanced materials, such as polymeric micelles for drug delivery. These compounds can be functionalized to target specific cells, enhancing the efficacy and selectivity of therapeutic agents (Zhang et al., 2013). Furthermore, their application in the synthesis of hyperbranched copolymers underscores their role in creating novel materials with potential electronic and optical properties (Tanaka et al., 2001).

Bioconjugation and Biomedical Research

Phenylboronic acids are instrumental in bioconjugation strategies due to their ability to form stable cyclic esters with diols, a common functional group in biomolecules. This property allows for the development of targeted drug delivery systems and the modification of biomolecules for research and therapeutic purposes. For instance, rapid formation of stable boron-nitrogen heterocycles in aqueous solutions demonstrates the potential of phenylboronic acids in bioorthogonal coupling reactions, a technique valuable for modifying biomolecules under physiological conditions (Dilek et al., 2015).

Antimicrobial and Antifungal Research

Research on phenylboronic acid derivatives has also uncovered their potential antimicrobial and antifungal properties. Certain benzoxaborole derivatives exhibit significant activity against a range of fungal pathogens, offering a new avenue for the development of antifungal agents. Their mechanism of action, involving the inhibition of key enzymes in the fungal cells, highlights the therapeutic potential of these compounds in treating fungal infections (Wieczorek et al., 2014).

Safety and Hazards

将来の方向性

Boronic acids have been increasingly studied in recent years due to their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science . Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications.

作用機序

Target of Action

It’s known that benzylic compounds generally show enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with a variety of biological targets, particularly those susceptible to free radical attack or nucleophilic substitution .

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in various downstream effects.

Biochemical Pathways

One study suggests that a similar compound, 3-phenylpropionic acid, can promote myotube hypertrophy via the foxo3/nad+ signaling pathway . This suggests that 3-(Benzyloxy)-2-methylphenylboronic acid might also influence similar pathways, leading to changes in cellular processes such as protein synthesis and degradation .

Pharmacokinetics

It’s known that the compound’s molecular formula is c14h15bo3, with an average mass of 242078 Da . This information, along with additional studies, would be needed to fully outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Based on the potential interactions and pathways mentioned above, the compound could potentially influence a variety of cellular processes, including protein synthesis and degradation, cell growth, and signal transduction .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect the compound’s reactivity and stability .

特性

IUPAC Name |

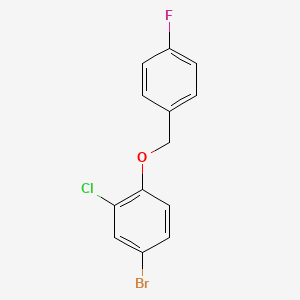

(2-methyl-3-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWNLKWNHRKUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)

![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)

![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)

![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)

![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)